molecular formula C12H15N5O6 B8718190 N-Acetyl Guanosine CAS No. 21967-06-6

N-Acetyl Guanosine

Cat. No.: B8718190
CAS No.: 21967-06-6
M. Wt: 325.28 g/mol
InChI Key: DRQVWLARUSPKKB-IOSLPCCCSA-N
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Description

Foundational Aspects and Classification as a Modified Nucleoside

N-Acetyl Guanosine (B1672433) is classified as a modified nucleoside, derived from the fundamental nucleoside guanosine. Guanosine itself is a purine (B94841) nucleoside, composed of the guanine (B1146940) base linked to a ribose (ribofuranose) sugar via a β-N9-glycosidic bond wikipedia.org. In the case of N-Acetyl Guanosine (PubChem CID: 135440620), an acetyl group is covalently attached to the nitrogen atom at position 2 (N2) of the guanine base, as indicated by its IUPAC name, N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide nih.gov.

This acetylation results in a compound with the molecular formula C12H15N5O6 and a molecular weight of 325.28 g/mol nih.gov. Its CAS Registry Number is 21967-06-6 nih.gov. Modified nucleosides, including this compound, are chemically altered forms of the canonical nucleosides (adenosine, cytosine, guanosine, and uridine (B1682114) or thymidine) nih.gov. They are integral components found across all types of nucleic acids, including DNA and RNA nih.gov.

Here is a summary of key chemical identifiers for this compound:

PropertyValueSource
PubChem CID 135440620 nih.gov
CAS Number 21967-06-6 nih.gov
Molecular Formula C12H15N5O6 nih.gov
Molecular Weight 325.28 g/mol nih.gov
IUPAC Name N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide nih.gov

Significance in the Context of Nucleic Acid Constituents

The introduction of an acetyl group to the guanosine structure can alter its physical and chemical properties, influencing aspects like solubility and stability, as well as its interactions with biological molecules ontosight.ai. For instance, N2-Acetylguanine, a C2-modified guanine, has been shown to bind to the guanine-guanine riboswitch and modulate transcriptional termination, highlighting the functional impact of such modifications on RNA activity medchemexpress.com. In the context of DNA, specific N-acetylated guanosine adducts, such as 3-(deoxyguanosin-N2-yl)-N-acetyl-2-aminofluorene, have been identified, and studies suggest that this N2 adduct does not induce significant distortions to the native DNA structure nih.gov. This demonstrates that N-acetylation can have varied effects on nucleic acid conformation and interaction depending on the specific modification and context.

Distinctive Features and Research Relevance of N-Acetylation on Guanosine

The N-acetylation on guanosine confers distinctive features that are of considerable research relevance. This specific acetylation pattern can influence the compound's solubility, stability, and its ability to interact with various biological targets ontosight.ai. Consequently, N-acetylated guanosine derivatives are subjects of interest in biochemical research and are explored for potential therapeutic applications cymitquimica.com.

Research efforts often focus on the synthesis of these compounds and the subsequent evaluation of their biological activities, including potential antiviral or anticancer effects ontosight.aicymitquimica.com. This compound also serves as a valuable intermediate in the synthesis of other complex guanosine derivatives. For example, 2',3',5'-triacetyl-8-bromoguanosine, a protected this compound derivative, is utilized in the synthesis of N-heterocyclic carbenes derived from guanosine nih.gov.

Synthetic methodologies for N-acetylated guanine nucleosides involve various approaches. One common method includes the acetylation of guanine using reagents like acetic anhydride (B1165640) in the presence of acetic acid google.com. Furthermore, transient silylation of the O6 and amino groups of guanosine can facilitate N-acylation with acetyl chloride, leading to high yields of N-protected guanosine derivatives that are suitable for RNA synthesis acs.org. The N-acetyl protected guanine has also been employed in the synthesis of guanosine phosphoramidites for threose nucleic acid (TNA), although challenges related to its low solubility have been noted in such synthetic routes tandfonline.com. These ongoing synthetic advancements underscore the importance of this compound as a versatile building block in the development of novel nucleic acid analogs and other biomolecules for advanced biochemical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21967-06-6

Molecular Formula

C12H15N5O6

Molecular Weight

325.28 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

InChI

InChI=1S/C12H15N5O6/c1-4(19)14-12-15-9-6(10(22)16-12)13-3-17(9)11-8(21)7(20)5(2-18)23-11/h3,5,7-8,11,18,20-21H,2H2,1H3,(H2,14,15,16,19,22)/t5-,7-,8-,11-/m1/s1

InChI Key

DRQVWLARUSPKKB-IOSLPCCCSA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of N Acetyl Guanosine

Contemporary Chemical Synthesis Methodologies

The synthesis of N-Acetyl Guanosine (B1672433) and its derivatives involves various strategies, primarily aiming for regioselectivity and high yields.

Direct Acetylation of Guanosine Precursors

Direct acetylation is a fundamental method for synthesizing N-Acetyl Guanosine. This process typically involves reacting guanosine with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. smolecule.com The reaction often requires specific conditions, including temperature control and the presence of catalysts or bases like pyridine (B92270), to optimize the yield. smolecule.com

One approach involves heating and dissolving guanine (B1146940) with acetic acid containing acetic anhydride in an autoclave to produce N-monoacetylguanine. google.com Subsequently, the reaction mixture can be concentrated, and further acetic anhydride can be added and heated to yield N,9-diacetylguanine. google.com The amount of acetic anhydride used in the first step is typically 1 to 10 times the molar amount of guanine, with 2 to 8 times being preferred to minimize unreacted starting material. google.com

Table 1: Direct Acetylation Conditions and Yields for N,9-Diacetylguanine Synthesis

Reactant (Guanine)Acetic Anhydride (molar equiv.)Acetic Acid (g)Temperature (°C)Time (h)Product (N,9-Diacetylguanine) Yield (%)Guanine Content (%)Monoacetylguanine Content (%)
30.2 g (0.2 mol)0.8 mol (4 equiv.)453 (15x)~157392.50.50.2
30.2 g (0.2 mol)0.8 mol (4 equiv.)453 (15x)~157194.80.060.35

Data extracted from a patent describing the production of N,9-diacetylguanine. google.com

Regioselective Acylation Techniques

Achieving regioselectivity is crucial in nucleoside chemistry due to the presence of multiple reactive hydroxyl and amino groups.

Transient silylation is a widely adopted strategy to achieve regioselective N-acylation of nucleosides, including guanosine. nbuv.gov.uaacs.org This method involves the temporary protection of the ribose hydroxyl groups using silyl (B83357) reagents, such as trimethylchlorosilane (TMSCl). nbuv.gov.uaacs.org This protection prevents O-acylation and directs the acyl group to the exocyclic amino function of the nucleobase. nbuv.gov.ua

A key finding in guanosine N-acylation is the formation of an intermediate silylated at both the O6 and amino groups of the guanine base. acs.orgacs.orgnih.gov This dual silylation is critical as it not only prevents undesirable O6 acylation, which can lead to degradation and colored impurities, but also significantly accelerates the N-acylation reaction. acs.orgacs.org The reaction proceeds efficiently with only a slight excess (1.1 equivalents) of acid chloride (e.g., acetyl chloride or phenoxyacetyl chloride) in a cold mixture of pyridine and methylene (B1212753) chloride. acs.orgacs.org Subsequent desilylation with methanol (B129727) yields the N-protected guanosine derivatives in high yields. acs.orgacs.org For instance, N-acetylguanosine has been synthesized in 98% yield using this method. acs.orgacs.org

Table 2: Yields of N-Acylguanosine Derivatives via Transient Silylation

N-Acyl GroupGuanosine PrecursorYield (%)Melting Point (°C)UV λmax (nm)
AcetylGuanosine (3)98157-159259 (sh 279)
PhenoxyacetylGuanosine (3)98159-160260 (sh 276)
Acetyl3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosine (5)82174-176259 (sh 277)
Phenoxyacetyl3',5'-O-di-tert-butylsilylene-2'-O-TBS-guanosine (5)90N/AN/A

Data derived from a study on transient silylation for guanosine N-acylation. acs.orgacs.org

The lability of these N-acyl protecting groups to methylamine/ethanol deprotection varies, with acetyl being 4 times more labile and phenoxyacetyl 230 times more labile than the isobutyryl group. acs.orgacs.orgnih.gov

Regioselective synthesis of 9-glycosyl guanine nucleosides is critical for many applications, including the synthesis of therapeutically important acyclic nucleoside analogs like acyclovir (B1169) and ganciclovir. google.comu-szeged.hu These reactions often face challenges in regioselectivity, leading to mixtures of 9- and 7-alkylated products that are difficult to separate. u-szeged.hu

One effective strategy involves the coupling of 2-N-acetyl-6-O-diphenylcarbamoylguanine with various glycosyl donors. researchgate.nettandfonline.com This method, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate, facilitates the regioselective formation of 9-glycosylguanines. researchgate.net The 6-O-(diphenylcarbamoyl) group plays a crucial role in directing the glycosylation to the N9 position, with the 9-β-D-ribofuranosyl isomer being both the kinetic and thermodynamic product. researchgate.net Deprotection of the peracylated coupling products under mild conditions yields high amounts of guanine nucleoside analogs. researchgate.net

The synthesis of 2'-O-methylguanosine and its N-acyl derivatives is important for RNA biochemistry and bioscience. Various approaches have been developed to achieve regioselective 2'-O-methylation.

One improved strategy involves the methylation of 2-amino-6-chloropurine (B14584) riboside with sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF). researchgate.netgoogle.com This method can yield 2'-O-methyl-2-amino-6-chloropurine riboside, which can then be converted to 2'-O-methylguanosine. researchgate.netgoogle.com For example, methylation of 2-amino-6-chloropurine riboside with a slight excess of NaH/MeI in CHCl at -20°C resulted in 2'-O-Me-6-Cl-guanosine in 65% yield, with only 15% of the 2',3'-bis-O-Me derivative and no 3'-methylation observed. google.com

Another approach for synthesizing 2'-O-methylguanosine involves the monomethylation of a 2',3'-cis-diol system using diazomethane (B1218177). oup.com While this method can yield a mixture of 2'- and 3'-O-methyl isomers, further chromatography can isolate the desired 2'-O-methyl isomer. oup.com For example, treating a 5'-O-monomethoxytrityl (MMTr) derivative of N-isobutyrylguanosine with diazomethane in DMF in the presence of SnCl at 0°C yielded a mixture of methyl ethers in 54% combined yield, with a 2':3' ratio of 3:1. oup.com Subsequent chromatography yielded the 2'-O-methyl isomer at 30% from the starting material. oup.com

Table 3: Synthesis of 2'-O-Methylguanosine Derivatives

Starting MaterialMethylation Reagent/ConditionsProductYield (%)2':3' Ratio
2-amino-6-chloropurine ribosideNaH/MeI in CHCl at -20°C2'-O-Me-6-Cl-guanosine65N/A
N-isobutyryl-5'-O-MMTr-guanosineDiazomethane/SnCl in DMF at 0°C2'-O-Methyl/3'-O-Methyl N-isobutyrylguanosine54 (combined)3:1
2,6-diamino-9-β-D-ribofuranosylpurine (2)Diazomethane/SnCl2HO2'-O-methyl (3) and 3'-O-methyl (4) ethers98 (combined)51:47 to 34:64

Data compiled from studies on 2'-O-methylguanosine synthesis. google.comoup.comcdnsciencepub.com

Furthermore, the transformation of 2,6-diamino-purine riboside into N-isobutyryl (isopropylphenoxyacetyl) 2'-O-methylguanosine has been achieved through methylation of a 5',3'-O-TIPDSi derivative, followed by selective N-acylation, deamination, and desilylation, resulting in a combined yield of 70%. researchgate.net

High-Yield 9-Glycosyl Guanine Nucleoside Synthesis

Elaboration of this compound Analogs

The elaboration of this compound analogs often involves further chemical transformations to introduce new functionalities or modify existing ones for specific applications. For instance, the N-acetyl group itself serves as a protecting group that can be selectively removed or further modified.

One example of elaboration involves the synthesis of 1,N-ethenoguanosine from guanosine, which can be achieved through several methods, including reaction with aqueous chloroacetaldehyde, or 1-alkylation with bromoacetaldehyde (B98955) diethyl acetal (B89532) followed by hydrolysis and cyclization. researchgate.net While these methods can yield the desired compound, they highlight the complex chemical transformations required to modify the guanine base.

Another area of elaboration involves the synthesis of alkyl 2-(guanin-9-yl)acetates, which are crucial building blocks for peptide nucleic acids (PNAs). u-szeged.huu-szeged.hu Regioselective N9-alkylation of guanine derivatives is a key step, often achieved by protecting the N7 position with a (substituted) benzyl (B1604629) group, followed by N-glycosidic bond hydrolysis and acylation of the amino group. u-szeged.huu-szeged.hu

The synthesis of 2'-methylseleno guanosine 5'-triphosphates involves a multi-step route. This includes simultaneous protection of the 3'- and 5'-hydroxyl groups of 9-[D-arabinofuranosyl]guanine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSiCl), followed by treatment with acetic anhydride to yield a mixture of N,2'-O-diacetylated and N,N,2'-O-triacetylated nucleosides. nih.gov Subsequent protection of the guanine at O6, mild basic hydrolysis to liberate the 2'-hydroxyl group while maintaining N-monoacetylation, and triflation of the 2'-OH for diastereoselective introduction of the methylseleno group, ultimately lead to the desired precursor in high yield. nih.gov

Synthesis of O(6)-Benzyl-N-Acetyl Guanosine

The synthesis of O(6)-Benzyl-N-Acetyl Guanosine involves specific modifications to the guanosine base, including the attachment of a benzyl group at the O6 position and an acetyl group to a nitrogen atom. atamanchemicals.com While the precise, detailed synthetic pathways from simpler precursors like guanosine or this compound are not extensively detailed in the provided literature, its existence as a synthetic nucleoside analog is recognized. Research indicates that the design and synthesis of such nucleoside analogs necessitate careful consideration of their chemical and biological properties. atamanchemicals.com One mention suggests that O6-Benzyl Guanosine can be synthesized from N-acetyl-6-O-(phenylmethyl)-guanosine, implying a relationship between these protected forms. flybase.org

N-Heterocyclic Carbene Derivatives via Oxidative Addition

N-heterocyclic carbenes (NHCs) derived from guanosine can be synthesized through oxidative addition reactions. This process typically involves the reaction of brominated guanosine derivatives, such as 2',3',5'-triacetyl-8-bromoguanosine, with palladium(0) or platinum(0) complexes. fishersci.nofishersci.ca A common precursor for these reactions is M(PPh₃)₄, where M can be palladium or platinum. The reaction is carried out in refluxing toluene, yielding the corresponding guanosine-metal complexes. fishersci.nofishersci.ca

A crucial aspect of this synthesis is the protection of the hydroxyl groups on the ribose moiety of guanosine. Without such protection, the reaction with unprotected 8-bromoguanosine (B14676) leads to a mixture of compounds, indicating a lack of selectivity. fishersci.nofishersci.ca Following the oxidative addition, the resulting complexes can be protonated under acidic conditions at room temperature to afford the protic NHC derivatives. Subsequent deprotection of the hydroxyl groups can also be achieved under acidic conditions, which notably does not compromise the integrity of the metal-carbon bond. fishersci.nofishersci.ca

Table 1: Key Reagents and Conditions for Guanosine-Derived NHC Synthesis

Reagent/ComponentRole in SynthesisConditions
2',3',5'-Triacetyl-8-bromoguanosineBrominated nucleoside precursor-
M(PPh₃)₄ (M = Pd, Pt)Metal precursor for oxidative additionRefluxing toluene
Acidic conditionsProtonation to form NHC; deprotection of hydroxyl groupsRoom temperature
Hydroxyl protection (e.g., acetate)Essential for selective reaction-

Biocatalytic and Enzymatic Synthesis Routes

Acetyltransferase-Mediated Pathways

While acetyltransferases play a significant role in biological acetylation processes, such as the N-acetylation of proteins or other nucleosides like cytidine (B196190) (e.g., by N-acetyltransferase 10, NAT10), direct acetyltransferase-mediated pathways specifically for the synthesis of this compound are not widely detailed in the provided literature. atamanchemicals.comwikipedia.orgnih.govnih.govnih.gov Chemical synthesis methods, such as direct acetylation of guanosine using reagents like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine), are reported for the formation of this compound. readthedocs.io

Chemoselective Hydrolysis for Monoacetylated Nucleosides

Enzymatic chemoselective hydrolysis offers an efficient and mild approach to obtaining N-monoacetylated derivatives of nucleosides, including guanosine. This method is particularly valuable for synthesizing oligonucleotide building blocks.

The process involves the hydrolysis of peracetylated nucleosides. Among the hydrolases tested, acylase I from Aspergillus melleus and Candida antarctica lipase (B570770) B have shown particularly satisfactory results, achieving yields of 88-100%. A key feature of acylase I is its chemoselectivity: it primarily catalyzes ester hydrolysis without affecting amide bonds. This selectivity broadens its synthetic utility in nucleoside chemistry. Studies have supported that lipases like Candida antarctica lipase B (CALB) and esterases like porcine liver esterase (PLE) selectively catalyze ester hydrolysis over amide hydrolysis.

Table 2: Enzymes for Chemoselective Hydrolysis of Peracetylated Nucleosides

EnzymeSourceSubstrate SpecificityYield Range
Acylase I (EC 3.5.1.14)Aspergillus melleusEster hydrolysis (no amide reaction)88-100%
Lipase B (EC 3.1.1.3)Candida antarcticaEster hydrolysis88-100%

Molecular and Cellular Biology of N Acetyl Guanosine

Interplay with Nucleic Acid Metabolism Pathways

As a modified nucleoside, N-Acetyl Guanosine (B1672433) is intrinsically linked to the broader landscape of nucleic acid metabolism. Nucleotides, including guanosine and its derivatives, are synthesized through two primary routes: the de novo pathway and the salvage pathway. uni.lu The de novo pathway constructs purine (B94841) and pyrimidine (B1678525) nucleotides from simpler precursors, while the salvage pathway recycles free bases and nucleosides derived from the breakdown of nucleic acids or cellular metabolism. uni.lu

Guanosine, the unacetylated precursor of N-Acetyl Guanosine, is generated through the catabolism of guanine (B1146940) nucleotides (GTP, GDP, and GMP) by nucleotidases. Subsequently, guanosine can be hydrolyzed by purine nucleoside phosphorylase (PNP) to yield the purine base guanine. The salvage pathway can then reincorporate free guanine back into the nucleotide pool, for example, by forming GMP via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). While this compound itself is a product of guanosine acetylation, its specific roles as a substrate or regulator within these complex de novo or salvage metabolic pathways are not extensively detailed in current research. However, its existence as a modified nucleoside implies its participation in or influence by these fundamental processes, potentially through its formation or degradation impacting the availability or fate of guanosine.

Influence on RNA Stability and Translational Processes

While the direct mechanism by which this compound specifically influences RNA stability and translational processes is an area requiring further detailed research, its nature as an acetylated nucleoside suggests a potential analogous role or interaction within the RNA modification landscape. The presence of an acetyl group could theoretically alter the physical and chemical properties of RNA if incorporated, thereby affecting its lifespan and translation into proteins.

Participation in Intracellular and Extracellular Signaling Networks

This compound is considered to participate in various cellular signaling pathways, influencing processes such as gene expression and cellular metabolism. fishersci.ca More broadly, guanosine and guanine nucleotides are recognized as significant extracellular signaling molecules that can activate molecular pathways, contributing to processes like neuroprotection and the development of the central nervous system. These purine-based molecules can also impact cell viability and proliferation, as observed with extracellular guanosine and guanine nucleotides decreasing the viability of human breast cancer cells.

Roles in Gene Expression Modulation

The modulation of gene expression by this compound is a suggested area of its biological activity. fishersci.ca While direct, specific mechanisms for this compound are still being elucidated, the broader context of guanine modifications provides insights. For example, the oxidation of guanosine within gene promoter G-quadruplex structures has been shown to lead to altered gene expression, including both upregulation and downregulation depending on its specific location. Furthermore, the acetylation of RNA, such as ac4C, can promote target gene expression by enhancing mRNA stability and translation efficiency. The potential for this compound to influence gene expression may stem from its role as a modified nucleoside that could interact with nucleic acids or regulatory proteins, or through its involvement in signaling cascades that ultimately affect transcriptional or translational machinery.

Mechanisms of Cellular Metabolism Regulation

This compound is implicated in influencing cellular metabolism. fishersci.ca Guanosine itself plays important functions in cell metabolism. A key family of proteins involved in metabolic regulation and signal transduction are guanosine triphosphatases (GTPases). These enzymes, which bind GTP (a guanosine nucleotide), are crucial mediators in various cellular processes, including signal transduction from the plasma membrane, protein synthesis at the ribosome, control of cell division, proper protein folding, and intracellular vesicular transport.

Cellular metabolism is a highly regulated process, with nucleotide synthesis being an energy-intensive pathway controlled at both transcriptional and enzymatic levels. In pathological contexts, such as cancer, cells often reprogram their metabolic machinery, with elevated glutamine metabolism playing a role in maintaining the citric acid cycle. This metabolic shift can involve the activity of Rho GTPases, which are guanine nucleotide-binding proteins. While the precise mechanisms by which this compound directly regulates cellular metabolism are not fully established, its structural relationship to guanosine and its potential involvement in signaling pathways suggest an indirect or modulatory role in these complex metabolic networks.

Purinergic Signaling System Interactions

This compound, as a modified nucleoside, is a component of the purinergic system, a widespread cellular communication network. This system involves purines, such as ATP and adenosine (B11128), acting as ligands that interact with a diverse family of purinergic receptors (P1 and P2 receptors) on cell surfaces. These interactions mediate a wide array of physiological responses, including nervous transmission, cardiovascular modulation, muscle contraction, and immune defense. Extracellular nucleosides and nucleotides are released from cells in response to various stimuli and serve as critical signaling molecules within this system.

A significant aspect of purinergic signaling, particularly involving guanine nucleotides, is their engagement with G-protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that respond to a wide range of extracellular signals. Upon ligand binding, GPCRs undergo conformational changes that facilitate the recruitment and activation of heterotrimeric G-proteins.

The activation of GPCRs involves them acting as guanine nucleotide exchange factors for the Gα subunit of the G-protein. This process induces the release of guanosine diphosphate (B83284) (GDP) from the Gα subunit and its replacement by guanosine triphosphate (GTP). The binding of GTP leads to the dissociation of the Gα-GTP subunit from the Gβγ complex, allowing both components to independently interact with various downstream effectors and initiate diverse intracellular signaling pathways. While guanine nucleotides are central to GPCR signaling, the existence of a specific G-protein-coupled receptor for guanosine itself remains a subject of debate. However, studies have suggested that extracellular guanine can activate signaling pathways in a manner sensitive to pertussis toxin, which points to the involvement of a putative G-protein-coupled receptor. The direct engagement of this compound with GPCRs has not been extensively documented, but its relationship to guanosine and its presence within the purinergic system suggest a potential, albeit indirect, influence on these critical signaling mechanisms.

Mechanistic Studies of N Acetyl Guanosine Interactions with Biomolecules

Protein-N-Acetyl Guanosine (B1672433) Binding Studies

Investigations have indicated that N-Acetyl Guanosine interacts with proteins, potentially influencing their activity and stability smolecule.com. However, specific detailed findings regarding the direct binding affinities or precise mechanisms of this compound (the compound itself) with individual proteins of nucleic acid metabolism are not extensively detailed in current literature search results.

This compound has been noted for its use as a substrate in studies involving enzyme kinetics and nucleic acid interactions smolecule.com. However, specific enzyme kinetic parameters (e.g., K_m, V_max) where this compound acts as a direct substrate for characterized enzymes are not widely reported in the provided search results. Many studies on enzyme kinetics involving guanosine or acetylated compounds often pertain to different derivatives or broader classes of nucleosides and their metabolic enzymes. For instance, guanosine-inosine kinase utilizes guanosine as a phosphate (B84403) acceptor, with kinetic parameters determined for ATP and guanosine tandfonline.com. Similarly, N-acetyltransferases are a class of enzymes that transfer acetyl groups to various substrates, including metabolites, but direct kinetic characterization with this compound as a substrate is not explicitly detailed nih.gov.

While direct kinetic studies of this compound with O6-Alkylguanine-DNA Alkyltransferase (AGT) are not explicitly detailed, research on guanosine derivatives provides insights into potential interactions. O6-benzyl-N2-acetylguanosine (BNAG), a synthetic nucleoside analog with modifications at both the O6 and N2 positions of guanosine, has been shown to reduce the activity of AGT ontosight.aiacs.org. AGT is a crucial DNA repair enzyme that removes alkyl groups from the O6 position of guanine (B1146940), thereby counteracting the effects of certain alkylating agents mdpi.comnih.gov. O6-benzylguanine (O6-BG) is a well-known suicide inhibitor of AGT, functioning by transferring its benzyl (B1604629) moiety to an active-site cysteine residue, leading to irreversible enzyme inactivation mdpi.comnih.gov. The acetylation, particularly at the N2 position, in derivatives like O6-benzyl-N2-acetylguanosine, can influence the compound's ability to enhance the cytotoxic effect of chemotherapeutic agents by modulating AGT activity, although it may also impact its incorporation into DNA acs.org.

Enzyme Kinetic Studies and Substrate Characterization

Complex Formation with Other Nucleotides and Nucleosides

Studies indicate that this compound can form complexes with other nucleotides, which may affect their biological functions and stability smolecule.com. Nucleosides, generally composed of a sugar molecule and a nitrogenous base, are fundamental building blocks of nucleic acids oup.comwikipedia.org. They can be phosphorylated to form nucleotides, which are essential for DNA and RNA synthesis and play vital roles in energy metabolism and cell signaling oup.comwikipedia.org. While the general capacity for this compound to form complexes with other nucleotides has been noted smolecule.com, specific detailed examples or quantitative data on the nature and impact of these complexes (e.g., with ATP, GDP, or other nucleosides) are not explicitly provided in the current search results.

DNA Adduct Formation and DNA Repair System Recognition

N-acetylated guanine moieties are notably involved in the formation of DNA adducts, particularly those arising from the metabolism of certain carcinogens. A prominent example is the potent arylamine mutagen N-acetyl-2-aminofluorene (AAF). wikipedia.org

The carcinogen 2-aminofluorene (B1664046) (2-AF) can be converted by biological systems to 2-acetylaminofluorene (B57845) (2-AAF) through acetylation arxiv.org. Metabolic activation of 2-AAF leads to the formation of reactive electrophiles, such as N-hydroxy-2-acetamidofluorene (N-OH-AAF) and N-acetoxy-2-acetamidofluorene (AAAF), which can directly react with DNA to produce adducts.

Two primary DNA adducts involving N-acetylated guanine are formed from AAF:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : This is considered the major adduct wikipedia.org. Its formation often involves the guanine rotating into a syn conformation, with the AAF moiety intercalating into the DNA double helix wikipedia.org. This bulky N-acetyl group can cause local deformation of the DNA helix, extending from three to eight base pairs around the adduct. The dG-C8-AAF adduct is a strong block for DNA synthesis in vitro, significantly inhibiting the conformational change required for nucleotide insertion by DNA polymerase nih.gov.

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) : This is a minor adduct. Despite being a minor product, it is considered important in carcinogenesis because it tends to persist in DNA, unlike the major dG-C8-AAF adduct which is more rapidly repaired. Unlike dG-C8-AAF, the dG-N2-AAF adduct generally causes little or no deformation of the DNA helix wikipedia.org.

The differential effects of these adducts on DNA polymerase activity highlight their distinct structural impacts. While the AAF adduct strongly inhibits DNA synthesis, its deacetylated counterpart, the 2-aminofluorene (AF) adduct, is more easily bypassed nih.gov. The specific positioning of the AAF adduct within the polymerase active site can inhibit the necessary conformational changes for nucleotide insertion nih.gov.

Table 1: Characteristics of N-Acetylated Guanine DNA Adducts from 2-AAF Metabolism

Adduct TypeGuanine PositionMajor/Minor AdductConformational Change in DNAImpact on DNA SynthesisPersistence in DNA
dG-C8-AAFC8MajorSignificant (syn conformation, intercalation, helix deformation) wikipedia.orgStrong block nih.govRapidly repaired
dG-N2-AAFN2MinorLittle to no deformation wikipedia.orgBlocks synthesis, some bypassPersists

Nucleotide Excision Repair (NER) System Interactions

Current available research does not provide detailed findings specifically on the direct interactions of this compound with the Nucleotide Excision Repair (NER) system. The NER pathway is a crucial DNA repair mechanism responsible for detecting and removing a broad spectrum of DNA lesions, including those caused by UV irradiation and bulky chemical adducts nih.gov. While other guanine modifications and their repair by NER have been extensively studied, specific mechanistic insights into this compound's direct role or interaction within the NER pathway are not extensively documented in the readily available literature.

Antiviral Activities and Associated Mechanisms

This compound has been studied for its potential antiviral properties and is being explored as a potential drug candidate smolecule.com. It exhibits antiviral effects, particularly against viruses that impact nucleic acid synthesis smolecule.com. While the specific detailed mechanisms of its antiviral action are still under investigation, its classification as a modified nucleoside suggests potential involvement in processes common to nucleoside analogs. Generally, nucleoside analogs exert antiviral action by entering infected cells, undergoing phosphorylation by viral and host cell kinases, and subsequently being recognized as substrates by viral polymerases. This incorporation into the viral nucleic acid can ultimately lead to the inhibition of viral genome replication mdpi.com.

Advanced Analytical and Computational Methodologies in N Acetyl Guanosine Research

State-of-the-Art Analytical Techniques

The precise characterization and quantification of N-Acetyl Guanosine (B1672433) and its related derivatives rely on highly sensitive and selective analytical techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a cornerstone technique for the separation, identification, and quantification of nucleosides and their modifications due to its ability to handle complex matrices and provide high sensitivity and specificity. This method is extensively utilized for analyzing guanine (B1146940) lesions and other nucleoside derivatives. For instance, studies on oxidized guanine lesions have employed HPLC-MS/MS systems, such as an Agilent 6430 triple quadrupole mass spectrometer coupled with an Agilent capillary 1200 series binary pumping system, often utilizing Hypercarb columns for effective separation. These setups enable electrospray ionization (ESI-MS/MS) for isotopic purity assessment and structural confirmation via exact mass measurements. fishersci.ca

The versatility of HPLC-MS/MS extends to monitoring chemical reactions involving N-acetylguanosine. For example, the deprotection rates of N-acetylguanosine and related N-protected guanosine derivatives, crucial for RNA synthesis, have been effectively monitored using reversed-phase HPLC. sigmaaldrich.com Furthermore, the technique is adept at quantifying highly hydrophilic metabolites like adenosine (B11128) nucleotides and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) precursors and products in various biological samples, demonstrating its precision and sensitivity for similar polar nucleosides. nih.gov Methods have been developed for the simultaneous quantification of a broad range of nucleosides and nucleotides from biological samples, with limits of detection (LOD) spanning from 0.05 nmol/L to 1.25 µmol/L and limits of quantification (LOQ) from 0.10 nmol/L to 2.50 µmol/L. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-TOFMS) for Related Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for the analysis of volatile or semi-volatile compounds, often requiring derivatization to enhance volatility. While N-Acetyl Guanosine itself may require derivatization, GC-MS/MS and GC-TOFMS are widely applied to related guanosine and guanine derivatives, especially in the context of oxidative DNA damage.

Studies quantifying N7-(2-hydroxyethyl)guanine adducts (7-HEG) in DNA have successfully compared results from (32)P-postlabeling and high-resolution GC/MS, showing good agreement. The method is capable of measuring multiple modified bases from all four DNA bases in a single sample. However, it is crucial to control derivatization conditions (e.g., temperature and nitrogen purging) to prevent artifactual formation of certain oxidized base products like 8-hydroxyguanine (B145757) (8-OH-Gua) from guanine.

GC-EI-TOF (Gas Chromatography-Electron Ionization-Time-of-Flight) mass spectrometry, often employing instruments like the Pegasus III TOF-MS system with an Agilent GC 6890, has been used for the analysis of guanosine in metabolomics studies, providing detailed mass spectra. The application of GC-MS/MS and GC-TOFMS has also been demonstrated for the selective and accurate quantification of N-acetylglucosamine, another N-acetylated sugar, highlighting the utility of these techniques for N-acetylated compounds through efficient separation of derivatized analytes and accurate absolute quantification using internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is indispensable for providing detailed structural and mechanistic insights into this compound and its interactions. It offers unparalleled resolution for elucidating molecular architecture, conformation, and dynamics.

A direct application of NMR to N-acetylated guanosine derivatives is found in studies where 15N NMR was used to identify a guanosine derivative silylated at both the O6 and amino groups, an intermediate critical for the synthesis of N-protected guanosine derivatives. sigmaaldrich.com This study also reported 13C NMR data for N-acetylguanosine itself (δ 173.4 for the carbonyl carbon of the acetyl group). sigmaaldrich.com

NMR methods, including electrospray mass spectrometry, have been employed to determine the structure and stereochemistry of guanine adducts, such as the 4-hydroxyequilenin-2'-deoxyguanosine (4-OHEN-dG) adduct, providing insights into their conformations. Furthermore, 19F NMR spectroscopy has been utilized to probe the conformational heterogeneity of N-acetylated deoxyguanosine adducts, specifically N-(deoxyguanosin-8-yl)-N-acetyl-7-fluoro-2-aminofluorene (dG-C8-FAAF). This technique revealed multiple interconvertible torsional isomers arising from restricted rotation about the amide and guanyl-nitrogen bonds, with rotation barriers around 14.4-14.7 kcal/mol. For N- or O-acetyl groups, methyl protons typically appear as singlets in 1H NMR spectra at δH ∼ 2.0–2.2.

The power of 15N NMR spectroscopy in structural analysis of N-containing functional groups in small organic molecules is significant, despite its lower sensitivity and natural abundance compared to 1H and 13C NMR.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling approaches complement experimental techniques by providing theoretical frameworks to understand the electronic structure, reactivity, and conformational preferences of this compound and its adducts at an atomic level.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are crucial for investigating the electronic properties and reactivity of this compound and related guanosine derivatives. These calculations provide insights into parameters such as ionization potential, electron affinity, and global reactivity descriptors.

A theoretical study comparing the electronic properties of guanosine derivatives with antioxidants utilized the MP-2/aug-cc-pVTZ level of theory in the aqueous phase. This research analyzed the vertical/adiabatic ionization potential (VIP/AIP) and electron affinity (VEA/AEA), as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO (ΔE^H-L^) is directly related to a compound's stability and chemical reactivity. For guanine derivatives, typical HOMO-LUMO gaps were found to be in the range of 7.25 to 7.53 eV.

Table 1: Representative Electronic Properties of Guanine Derivatives (Aqueous Phase)

PropertyValue Range (eV)Description
HOMO-LUMO Gap (ΔE^H-L^)7.25 – 7.53Indicator of chemical stability and reactivity
Ionization PotentialVariedEnergy required to remove an electron
Electron AffinityVariedEnergy released upon gaining an electron
Chemical Hardness (η)VariedResistance to charge transfer or deformation of electron configuration
Electrophilicity Index (ω)VariedMeasure of a molecule's propensity to accept electrons

DFT methods, such as B3LYP, are commonly employed to calculate HOMO-LUMO energies, which are fundamental in establishing the kinetic stability and chemical reactivity of compounds. These calculations also allow for the determination of global reactivity descriptors like chemical potential, electronegativity, hardness, softness, and the electrophilicity index, providing a comprehensive understanding of a molecule's electronic behavior.

Molecular Mechanics and Density Functional Theory (DFT) for Conformational Analysis of Adducts

Molecular mechanics (MM) and Density Functional Theory (DFT) are powerful tools for the conformational analysis of this compound and its adducts, providing insights into their preferred three-dimensional structures and how they interact with other biomolecules.

While MM force fields (e.g., MMFF94) are often used for initial conformational searching, DFT calculations provide higher accuracy for geometry optimization and conformational energy determination, though they can be computationally intensive for complex structures with numerous conformations. Furthermore, quantum mechanical DFT and MD simulations have been applied to flexible guanine oxidation products, such as 5-guanidino-4-nitroimidazole DNA lesions, to understand their conformational preferences (planar vs. non-planar, syn vs. anti) and their implications for hydrogen bonding and stacking interactions within DNA duplexes.

Q & A

Q. How can researchers ensure reproducibility in studies involving labile this compound derivatives?

  • Methodological Answer : Standardize storage conditions (-80°C under argon) and avoid freeze-thaw cycles. Publish detailed synthetic protocols (e.g., reaction times, solvent purity) in supplemental materials. Use open-source platforms like Zenodo to share raw spectral data and chromatograms .

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